
2,2,2-Trichloroethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethanethioamide is a chemical compound characterized by the presence of three chlorine atoms and a thioamide group attached to an ethanolic backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethanethioamide typically involves the reaction of 2,2,2-Trichloroethanol with thionating agents. One common method is the reaction of 2,2,2-Trichloroethanol with phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thioamide group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trichloroethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its reactive thioamide group.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethanethioamide involves its interaction with biological molecules through its thioamide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the thioamide group, making it less reactive in certain chemical reactions.
Thioacetamide: Contains a thioamide group but lacks the chlorine atoms, resulting in different reactivity and applications.
2,2,2-Trichloroacetamide: Similar in structure but contains an amide group instead of a thioamide group, leading to different chemical properties.
Uniqueness
2,2,2-Trichloroethanethioamide is unique due to the combination of its thioamide group and three chlorine atoms, which confer distinct reactivity and potential applications in various fields. This combination allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
Properties
CAS No. |
73392-38-8 |
|---|---|
Molecular Formula |
C2H2Cl3NS |
Molecular Weight |
178.5 g/mol |
IUPAC Name |
2,2,2-trichloroethanethioamide |
InChI |
InChI=1S/C2H2Cl3NS/c3-2(4,5)1(6)7/h(H2,6,7) |
InChI Key |
SWJJBVJVRZLHBW-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


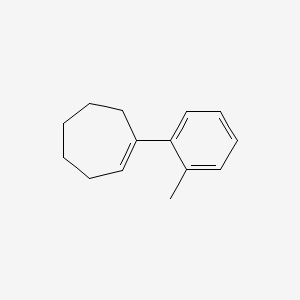

![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
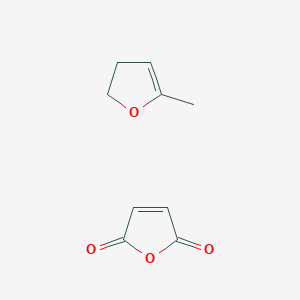
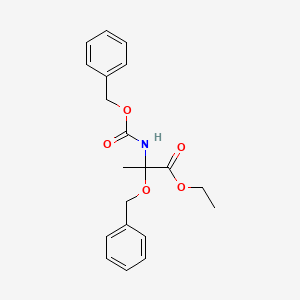

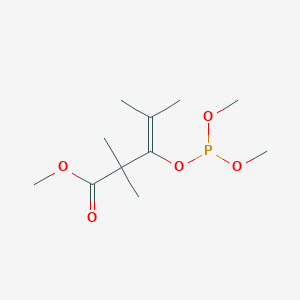
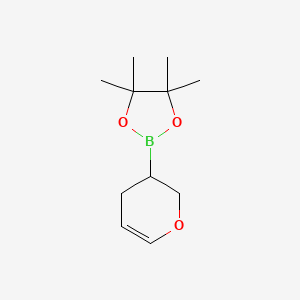
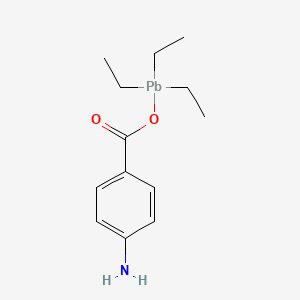
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
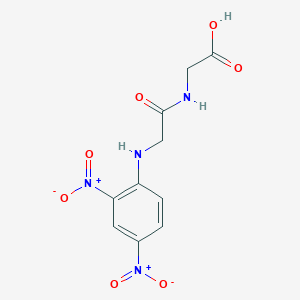
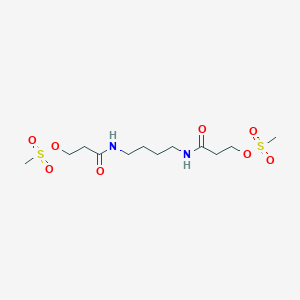
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

